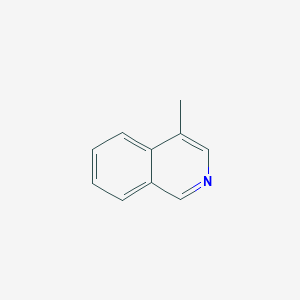

4-Methylisoquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLIBYZTNPPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152518 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-39-0 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylisoquinoline CAS number

An In-depth Technical Guide to 4-Methylisoquinoline

Topic: this compound CAS Number: 1196-39-0 For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates essential data, including its physicochemical properties, spectroscopic profile, synthetic methodologies, and safety protocols, to serve as a foundational resource for professionals in research and drug development.

Core Chemical Data

This compound is a derivative of isoquinoline (B145761), a structural isomer of quinoline. Its chemical identity is established by the following identifiers.

| Property | Value | Source |

| CAS Number | 1196-39-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉N | [1][3][4] |

| Molecular Weight | 143.19 g/mol | [1][4][5] |

| IUPAC Name | This compound | [5] |

| InChI | InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | [2][5] |

| SMILES | Cc1cncc2ccccc12 | [2] |

| Appearance | Clear Yellow to Orange Oil | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Physicochemical Properties

| Property | Value | Source |

| Exact Mass | 143.0735 g/mol | [2][5] |

| XLogP3-AA | 2.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Topological Polar Surface Area | 12.9 Ų | [5] |

| Boiling Point | Not Available | [3] |

| Melting Point | Not Available | [3] |

| Density | Not Available | [3] |

Spectroscopic Profile

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra for the parent compound are not detailed in the search results, predicted data for its derivatives and general knowledge of similar structures allow for an accurate estimation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to feature distinct signals for the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands:

-

C-H stretching (aromatic and methyl): 2850-3100 cm⁻¹[6]

-

Aromatic C=C and C=N stretching: 1400-1600 cm⁻¹[6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 143.19.

Experimental Protocol for Spectroscopic Analysis

A general procedure for acquiring spectroscopic data for a compound like this compound is as follows:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.[7]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz for ¹H).[7] For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[7]

-

Data Processing: Process the raw data using Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS).[7]

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a sample as a KBr pellet by mixing 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a transparent pellet.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[6]

-

Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the 4000-400 cm⁻¹ range.[7]

-

-

Mass Spectrometry:

-

Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[6]

-

Synthesis and Reactivity

This compound serves as a valuable starting material in organic synthesis.[4][8] A key application is in the synthesis of substituted isoquinolines, such as 4-Methylisoquinolin-8-amine, a building block for biologically active compounds.[8]

Synthesis of 4-Methylisoquinolin-8-amine from this compound

This two-step synthesis involves a regioselective nitration followed by a reduction.[8]

-

Nitration: this compound is treated with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (below 0°C) to yield 4-methyl-8-nitroisoquinoline.[8] The reaction's progress can be monitored by thin-layer chromatography (TLC).[8]

-

Reduction: The resulting nitro-intermediate is then reduced to the primary amine, 4-Methylisoquinolin-8-amine, using reagents such as iron in hydrochloric acid or catalytic hydrogenation (H₂, Pd/C).[8] Another method involves using tin(II) chloride dihydrate in concentrated hydrochloric acid under reflux.

Caption: Synthesis workflow for 4-Methylisoquinolin-8-amine.

Applications in Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6][9][10] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][11][12]

Potential as Kinase Inhibitors

Derivatives of isoquinoline have been investigated for their role in various signaling pathways.[6] Many kinase inhibitors feature a hinge-binding motif to the ATP-binding site of the kinase, and the nitrogen atom in the isoquinoline ring can act as a hinge-binding element.[6] This makes this compound and its derivatives compelling candidates for the development of novel kinase inhibitors for applications in oncology.[13][14]

Caption: Potential mechanism of action via kinase inhibition.

Safety and Handling

Specific safety data for this compound is limited. Therefore, safety procedures are based on data for structurally similar compounds like 4-methylquinoline (B147181) and 8-aminoisoquinoline.[15] It is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may be toxic in contact with skin.[15][16]

Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[15][16] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[15][16] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[15][16][17] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[15][16][17] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[17] |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[15][16] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[15]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15][17]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[15]

-

Respiratory Protection: If working outside a fume hood or if aerosols/dust may be generated, use a NIOSH-approved respirator.

-

General Hygiene: Wash hands thoroughly after handling.[15][17] Do not eat, drink, or smoke in the work area.[15]

Caption: Safe handling workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 1196-39-0 | LGC Standards [lgcstandards.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Isoquinoline, 4-methyl- | C10H9N | CID 640939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 1196-39-0 | Benchchem [benchchem.com]

- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Chemical Properties of 4-Methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methylisoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key structural motif in numerous biologically active compounds, a thorough understanding of its characteristics is paramount for its application in novel synthesis and drug discovery programs.

Core Chemical and Physical Properties

This compound is a derivative of isoquinoline (B145761) with a methyl group at the C4 position. While some experimental data is limited, its properties can be reliably predicted and are comparable to its structural isomer, 4-methylquinoline (B147181).

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Methylquinoline (for comparison) |

| Molecular Formula | C₁₀H₉N[1][2][3] | C₁₀H₉N[4] |

| Molecular Weight | 143.18 g/mol [1] | 143.18 g/mol [4] |

| Appearance | - | Colorless, oily liquid[4] |

| Melting Point | Not available[2] | 9.5 °C[4][5] |

| Boiling Point | Not available[2] | 261-263 °C[4][5] |

| Density | Not available[2] | 1.0826 g/mL at 20 °C[4] |

| Solubility | - | Slightly soluble in water, miscible with alcohol and oils[5] |

| logP (XLogP3) | 2.5[1] | 2.61[4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables provide predicted data based on its structural features and comparison with analogous compounds.[6]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~8.5 - 8.7 | s |

| H-3 | ~7.2 - 7.4 | s |

| Aromatic H | ~7.0 - 8.0 | m |

| 4-CH₃ | ~2.4 - 2.6 | s |

| Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=N | ~150 - 155 |

| Aromatic C-H | ~120 - 140 |

| Aromatic C (quaternary) | ~125 - 145 |

| CH₃ | ~15 - 20 |

Table 4: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

Synthesis and Reactivity

The isoquinoline scaffold is a valuable building block in organic synthesis. Several methods for the preparation of this compound have been developed.

Synthesis of this compound

A versatile approach involves a palladium-catalyzed Heck reaction followed by intramolecular cyclization.[7]

Caption: Synthetic pathway for this compound.

Key Reactions: Synthesis of 4-Methylisoquinolin-8-amine (B15247360)

This compound is a key starting material for the synthesis of its amino derivatives, which are important intermediates in pharmaceutical research.[8] The synthesis of 4-methylisoquinolin-8-amine is typically achieved through a two-step process involving nitration followed by reduction.[9]

Caption: Synthesis of 4-Methylisoquinolin-8-amine.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid and cool the mixture to 0°C using an ice bath.[9]

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[9]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[9]

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize it with a cold aqueous sodium hydroxide (B78521) solution to a pH of approximately 8-9.[9]

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]

Protocol 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)[10]

-

Reaction Setup: Dissolve or suspend 4-methyl-8-nitroisoquinoline in a suitable solvent such as ethanol (B145695) or acetic acid.[10]

-

Addition of Reducing Agent: Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst.[10]

-

Reaction Monitoring: Heat the reaction mixture to reflux if necessary and monitor the reaction progress by TLC until the starting material is consumed.[10]

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any solids. Remove the solvent under reduced pressure. The resulting crude 4-methylisoquinolin-8-amine can then be purified by column chromatography or recrystallization.[10]

Safety and Handling

Conclusion

This compound is a versatile building block with significant potential in the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its chemical properties, spectroscopic profile, and synthetic utility, serving as a valuable resource for researchers in the field. Further investigation into its biological activities and applications is warranted.

References

- 1. Isoquinoline, 4-methyl- | C10H9N | CID 640939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-methylquinoline CAS#: 491-35-0 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-甲基异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

4-Methylisoquinoline: A Technical Guide for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-methylisoquinoline, a heterocyclic aromatic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental physicochemical properties, provides established experimental protocols for the synthesis of key derivatives, and outlines potential biological interactions based on the well-documented activities of the broader isoquinoline (B145761) class.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | PubChem[1] |

| Molecular Weight | 143.18 g/mol | PubChem[1][2] |

| CAS Number | 1196-39-0 | Santa Cruz Biotechnology[3] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC1=CN=CC2=CC=CC=C12 | PubChem[1] |

| InChIKey | OCOLIBYZTNPPAB-UHFFFAOYSA-N | PubChem[1] |

Synthetic Protocols

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] The synthesis of derivatives, such as 4-methylisoquinolin-8-amine (B15247360), is of significant interest for developing novel therapeutics, particularly in oncology.[4]

Synthesis of 4-Methylisoquinolin-8-amine

A common route to 4-methylisoquinolin-8-amine involves a two-step process starting from this compound: nitration followed by reduction.[6][7]

Part 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)

This procedure introduces a nitro group at the 8-position of the isoquinoline ring under acidic conditions.[6]

-

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid at 0°C using an ice bath.[6]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.[6]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[6]

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.[6]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

The crude product can be purified by column chromatography on silica (B1680970) gel.[6]

-

Part 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)

This protocol describes the reduction of the nitro group of 4-methyl-8-nitroisoquinoline to an amine.[6]

-

Materials:

-

4-Methyl-8-nitroisoquinoline

-

Tin(II) chloride (SnCl₂) or Iron powder (Fe) with a catalytic amount of concentrated hydrochloric acid (HCl)[6][7]

-

Ethanol

-

Saturated aqueous solution of sodium bicarbonate

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure (using Tin(II) chloride):

-

In a round-bottom flask, dissolve 4-methyl-8-nitroisoquinoline in ethanol.

-

Add tin(II) chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.[6]

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[6]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

The crude product can be purified by column chromatography on silica gel to yield 4-methylisoquinolin-8-amine.[6]

-

The following diagram illustrates the workflow for the synthesis of 4-methylisoquinolin-8-amine.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader isoquinoline class of compounds is known for a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[8][9]

Derivatives of the closely related isoquinoline, quinoline, and quinazoline (B50416) scaffolds have shown significant activity as inhibitors of various protein kinases, many of which are implicated in cancer pathogenesis.[4] The nitrogen atom in the isoquinoline ring can act as a hinge-binding element in the ATP-binding site of kinases, a common mechanism of action for many kinase inhibitors.[10] For example, 4-cyano-3-methylisoquinoline (B179422) has been identified as a potent, cell-permeable, and specific inhibitor of protein kinase A (PKA), with inhibition being competitive with respect to ATP.

Given this context, it is plausible that this compound derivatives could be developed as kinase inhibitors. A hypothetical mechanism of action is depicted below.

This diagram illustrates how a this compound derivative might act as a competitive inhibitor at the ATP-binding site of a protein kinase, thereby blocking the phosphorylation of a substrate and inhibiting downstream signaling. Further research is necessary to identify the specific kinases targeted by this compound derivatives and to elucidate their precise roles in cellular signaling pathways. The amino group on derivatives like 4-methylisoquinolin-8-amine provides a crucial point for further chemical modifications to explore structure-activity relationships.[11]

References

- 1. Isoquinoline, 4-methyl- | C10H9N | CID 640939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 1196-39-0 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure, Synthesis, and Applications of 4-Methylisoquinoline

Abstract: This technical guide provides a comprehensive overview of 4-Methylisoquinoline, a key heterocyclic aromatic compound. It details the core molecular structure, physicochemical properties, and established synthetic routes for its derivatization. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the synthesis of key derivatives and evaluation of their biological activity. Particular emphasis is placed on the role of the isoquinoline (B145761) scaffold as a "privileged structure" in medicinal chemistry, exploring its applications in the development of novel therapeutics, particularly as kinase inhibitors. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Core Molecular Structure and Properties

This compound is a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a methyl group substituted at the 4-position.[1] This aromatic heterocyclic system is the foundational core for a wide range of biologically active molecules.[2]

Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a reference for database searches and regulatory documentation.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1196-39-0 | [3][4] |

| Molecular Formula | C₁₀H₉N | [3][4][5] |

| Canonical SMILES | CC1=CN=CC2=CC=CC=C12 | [3] |

| InChI | InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | [3] |

| InChIKey | OCOLIBYZTNPPAB-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The computed physicochemical properties of this compound offer insights into its behavior in chemical and biological systems. Notably, experimental data for properties such as melting and boiling points are not widely reported in the literature.[5]

| Property | Value | Reference |

| Molecular Weight | 143.18 g/mol | [3][4] |

| Exact Mass | 143.0735 g/mol | [3] |

| XLogP3 | 2.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

Synthesis and Reactivity

While this compound is often a commercially available starting material, its derivatives are central to its application in drug discovery.[6] The reactivity of the core structure is typically exploited to synthesize functionalized analogues, such as 4-Methylisoquinolin-8-amine, a key intermediate.[6][7]

Synthesis of Key Intermediate: 4-Methylisoquinolin-8-amine

A reliable two-step pathway to 4-Methylisoquinolin-8-amine begins with the regioselective nitration of this compound, followed by the reduction of the resulting nitro group.[6]

Caption: Overall synthesis pathway for 4-Methylisoquinolin-8-amine.

Further Derivatization

The amino group on 4-Methylisoquinolin-8-amine serves as a versatile handle for introducing a wide variety of functional groups through reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[8][9] This allows for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Caption: Potential derivatization reactions of 4-Methylisoquinolin-8-amine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and for the biological evaluation of its derivatives.

Protocol 1: Synthesis of 4-Methyl-8-nitroisoquinoline (Nitration)

This procedure details the regioselective nitration of this compound at the 8-position under acidic conditions.[7]

-

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in concentrated sulfuric acid at 0°C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.[7]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[7]

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a cold aqueous sodium hydroxide solution to a pH of approximately 8-9.[7]

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

The crude product can be purified by column chromatography on silica (B1680970) gel.[7]

-

Protocol 2: Synthesis of 4-Methylisoquinolin-8-amine (Reduction)

This protocol describes two common methods for the reduction of the nitro-intermediate to the final amine product.[6]

-

Method A: Catalytic Hydrogenation

-

Dissolve 4-methyl-8-nitroisoquinoline in a suitable solvent (e.g., ethanol (B145695) or methanol) in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the product.[6]

-

-

Method B: Metal/Acid Reduction

-

Suspend 4-methyl-8-nitroisoquinoline in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter through Celite.

-

Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

The crude product can be purified by column chromatography or recrystallization.[6]

-

Protocol 3: General Procedure for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives against cancer cell lines.[2]

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[2]

-

Caption: General workflow for an MTT cytotoxicity assay.

Applications in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[10] Derivatives of this compound are attractive candidates for drug discovery programs.

Kinase Inhibition

Many kinase inhibitors feature a hinged binding motif to the ATP-binding site of the kinase, and the 4-aminoisoquinoline (B122460) core is integral to the design of such molecules.[2][10] For example, 4-cyano-3-methylisoquinoline (B179422) has been identified as a potent and specific inhibitor of protein kinase A (PKA) with an IC₅₀ value of 30 nM, where inhibition is competitive with respect to ATP.[11] This highlights the potential of the this compound scaffold in developing targeted cancer therapies.

Caption: Simplified kinase signaling pathway showing the point of inhibition.

Anticancer and Neuroprotective Potential

Analogues of this compound have demonstrated significant biological activity. The table below shows the cytotoxic effects of related 4-aminoquinoline (B48711) compounds against human breast cancer cell lines, providing a context for the potential of this compound derivatives as anticancer agents.[2]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | < 1 | [2] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 | 1.5 | [2] |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF7 | 2.5 | [2] |

| Chloroquine | MDA-MB-468 | 20 | [2] |

| Chloroquine | MCF7 | 25 | [2] |

Furthermore, certain isoquinoline derivatives have shown potential in treating neurodegenerative conditions like Alzheimer's disease and schizophrenia.[2][12]

Conclusion

This compound is a fundamental heterocyclic compound whose rigid, aromatic structure serves as a valuable scaffold in medicinal chemistry. While detailed experimental data on the parent molecule is limited, its utility as a starting material for a diverse range of biologically active derivatives is well-established. The demonstrated success of related isoquinoline and quinoline compounds, particularly as kinase inhibitors, underscores the significant potential of this compound derivatives in modern drug discovery and development. Future research focused on the systematic synthesis and biological evaluation of novel derivatives is warranted to fully explore its therapeutic possibilities.

References

- 1. 4. isoquinoline Pharmaceutical Organic Chemistry-3.pptx [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. Isoquinoline, 4-methyl- | C10H9N | CID 640939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-Cyano-3-methylisoquinoline A potent, cell-permeable, reversible, and specific inhibitor of protein kinase A (IC = 30 nM). 161468-32-2 [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 4-Methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways to 4-methylisoquinoline, a significant heterocyclic scaffold in medicinal chemistry and materials science. The document details established classical methods and contemporary catalytic approaches, offering detailed experimental protocols, quantitative data for comparative analysis, and logical workflows to guide synthetic strategy.

Introduction

This compound is a key structural motif present in a variety of biologically active compounds and functional materials. Its synthesis has been approached through several classical and modern methodologies. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. This guide will explore the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions as classical cornerstones of isoquinoline (B145761) synthesis, alongside modern transition-metal-catalyzed and domino reactions that offer alternative and often milder reaction pathways.

Classical Synthesis Pathways

The traditional methods for isoquinoline synthesis have been refined over more than a century and remain valuable tools in the organic chemist's arsenal. These routes typically involve the construction of the isoquinoline core through cyclization reactions of appropriately substituted acyclic precursors.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be dehydrogenated to the corresponding isoquinolines.[1][2][3] The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions.[1][2][3] For the synthesis of this compound, the pathway would commence with the preparation of N-(2-phenylethyl)propanamide.

Logical Workflow for Bischler-Napieralski Synthesis

Caption: Workflow for this compound synthesis via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of N-(2-phenylethyl)propanamide

To a solution of 2-phenylethanamine (1.0 eq) in a suitable solvent such as dichloromethane, an acylating agent like propanoyl chloride or propanoic anhydride (1.1 eq) is added dropwise at 0 °C, typically in the presence of a base like triethylamine (B128534) to scavenge the acid byproduct. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-phenylethyl)propanamide.

Experimental Protocol: Bischler-Napieralski Cyclization and Dehydrogenation

N-(2-phenylethyl)propanamide (1.0 eq) is dissolved in a high-boiling inert solvent such as toluene (B28343). A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) (2.0-3.0 eq), is added, and the mixture is heated to reflux for several hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting crude 1,4-dimethyl-3,4-dihydroisoquinoline is then subjected to dehydrogenation. This is typically achieved by heating with a catalyst such as 10% palladium on carbon (Pd/C) in a suitable solvent like xylene or by using an electrochemical method to afford this compound.[4][5]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[6][7][8] To synthesize this compound via this method, a benzaldehyde (B42025) would be condensed with an aminoacetal derived from propanal.

Reaction Pathway for Pomeranz-Fritsch Synthesis

Caption: Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

Benzaldehyde (1.0 eq) and 1-amino-2,2-diethoxypropane (1.0 eq) are condensed, typically by heating in a suitable solvent with azeotropic removal of water, to form the corresponding benzalaminoacetal (a Schiff base). This intermediate is then carefully added to a strong acid, such as concentrated sulfuric acid, at a low temperature. The reaction mixture is then heated to promote cyclization.[6][9] After cooling, the mixture is poured onto ice and neutralized with a base. The product, this compound, is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography or distillation.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][10] To obtain this compound, phenethylamine is reacted with acetaldehyde (B116499) to yield 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is subsequently dehydrogenated.

Pictet-Spengler and Dehydrogenation Sequence

Caption: Synthesis of this compound via the Pictet-Spengler reaction and subsequent dehydrogenation.

Experimental Protocol: Pictet-Spengler Reaction and Dehydrogenation

Phenethylamine (1.0 eq) and acetaldehyde (1.1 eq) are dissolved in a suitable solvent, and an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added.[11] The reaction mixture is stirred, often with heating, for several hours until the cyclization is complete. After neutralization and extraction, the crude 1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is obtained. The subsequent dehydrogenation to this compound can be performed using methods similar to those described for the Bischler-Napieralski route, such as heating with Pd/C in a high-boiling solvent.[4]

Modern Synthetic Approaches

Contemporary methods for isoquinoline synthesis often focus on improving efficiency, functional group tolerance, and sustainability. These include transition-metal-catalyzed reactions and domino processes.

Transition-Metal-Catalyzed Synthesis

Rhodium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of substituted isoquinolines.[12][13] For the synthesis of this compound, a potential route involves the reaction of a benzylamine (B48309) with propyne (B1212725).

Experimental Protocol: Rhodium-Catalyzed Synthesis (Hypothetical)

A benzylamine derivative (1.0 eq) and a rhodium catalyst, such as [Cp*RhCl₂]₂, are combined in a suitable solvent. Propyne gas is then bubbled through the reaction mixture, or a propyne surrogate is used. The reaction is heated under an inert atmosphere. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. While specific conditions for this compound via this exact route are not widely reported, this approach offers a template for exploration.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of isoquinolines via the discussed methods. It is important to note that yields can vary significantly based on the specific substrates and reaction conditions employed.

Table 1: Classical Synthesis Methods for Isoquinolines

| Reaction | Starting Materials | Key Reagents & Conditions | Typical Yield | Reference(s) |

| Bischler-Napieralski | β-Arylethylamides | POCl₃ or P₂O₅, refluxing toluene or xylene | Moderate to High | [1][2][3] |

| Pomeranz-Fritsch | Benzaldehydes, Aminoacetals | Concentrated H₂SO₄, heat | Variable | [6][7][8] |

| Pictet-Spengler | β-Arylethylamines, Aldehydes | Acid catalyst (HCl, TFA), heat | Good to High | [7][10] |

Table 2: Modern Synthesis Methods for Isoquinolines

| Reaction | Starting Materials | Key Reagents & Conditions | Typical Yield | Reference(s) |

| Rh-Catalyzed Annulation | Benzylamines, Alkynes | [Cp*RhCl₂]₂, AgSbF₆, Acetone, 100°C | Good | [13] |

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthetic pathway for this compound depends on several factors. The following diagram illustrates a decision-making process for researchers.

Caption: Decision tree for selecting a this compound synthesis pathway.

Conclusion

The synthesis of this compound can be accomplished through a variety of classical and modern synthetic methods. The traditional Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions provide reliable, albeit sometimes harsh, routes to the isoquinoline core. Contemporary methods, particularly those employing transition-metal catalysis, offer milder alternatives with potentially broader functional group tolerance. The selection of the optimal synthetic strategy will depend on the specific requirements of the research, including starting material availability, scalability, and the desired purity of the final product. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions in their synthetic endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 9. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Pictet-Spengler_reaction [chemeurope.com]

- 12. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodium-Catalyzed Annulation of Primary Benzylamine with α-Diazo Ketone toward Isoquinoline [organic-chemistry.org]

The Diverse Biological Activities of 4-Methylisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-methylisoquinoline derivatives, providing researchers and drug development professionals with a comprehensive resource for identifying and advancing novel therapeutic agents.

The isoquinoline (B145761) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities. Among these, derivatives of this compound have emerged as a promising class of molecules with significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a detailed overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Anticancer Activity: Targeting Key Cellular Processes

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of essential enzymes and the induction of apoptosis.

A notable example is the investigation of this compound-1-carboxaldehyde thiosemicarbazones. Several derivatives have been synthesized and evaluated for their antineoplastic activity.[1] In preclinical studies using murine models of L1210 leukemia, these compounds demonstrated significant tumor growth inhibition.

Quantitative Anticancer Data

| Compound ID | Derivative | Animal Model | Dosing Schedule | % T/C (Tumor/Control) | Reference |

| 9a | 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia in mice | 40 mg/kg, daily for 6 days | 177 | [1] |

| 9b | 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia in mice | 40 mg/kg, daily for 6 days | 177 | [1] |

Table 1: Antineoplastic Activity of this compound Thiosemicarbazone Derivatives. [1]

Experimental Protocols

Synthesis of 4-Substituted Isoquinoline-1-carboxaldehyde Thiosemicarbazones [1]

A general synthetic route to these compounds involves a multi-step process:

-

Amination: Condensation of 4-bromo-1-methylisoquinoline (B35474) with the appropriate amine (e.g., ammonium (B1175870) hydroxide, methylamine) to yield the corresponding 4-amino or 4-alkylamino derivative.

-

Amide Formation: Conversion of the amino derivatives to amides.

-

Oxidation: Oxidation of the methyl group at position 1 to an aldehyde.

-

Condensation: Final condensation of the aldehyde with thiosemicarbazide (B42300) to yield the target thiosemicarbazone.

In Vivo Antineoplastic Activity Assay [1]

-

Animal Model: CDF1 mice are inoculated intraperitoneally with L1210 leukemia cells.

-

Treatment: The test compounds are administered intraperitoneally daily for a specified number of days, starting 24 hours after tumor inoculation.

-

Evaluation: The mean survival time of the treated group is compared to that of the control group (vehicle-treated), and the results are expressed as a percentage of the T/C value.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Kinases are critical regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Certain this compound derivatives have been identified as potent kinase inhibitors.

One such derivative, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), has been characterized as a highly selective inhibitor of Rho-kinase.[2] Rho-kinase is involved in various cellular processes, including cell adhesion, motility, and contraction.

Quantitative Kinase Inhibition Data

| Compound | Target Kinase | Ki (nM) | Reference |

| H-1152P | Rho-kinase | 1.6 | [2] |

| H-1152P | Protein Kinase A | 630 | [2] |

| H-1152P | Protein Kinase C | 9270 | [2] |

Table 2: Inhibitory Activity of H-1152P against Various Kinases. [2]

Signaling Pathway: Rho-Kinase Inhibition

The inhibition of Rho-kinase by H-1152P can modulate downstream signaling events, such as the phosphorylation of substrate proteins like the myristoylated alanine-rich C-kinase substrate (MARCKS).[2] This inhibition can impact cellular functions regulated by the Rho/Rho-kinase pathway.

Caption: Inhibition of the Rho-Kinase signaling pathway by H-1152P.

Antimicrobial and Anti-inflammatory Potential

While extensive data on the antimicrobial and anti-inflammatory activities of a broad range of this compound derivatives are still emerging, the broader class of isoquinoline derivatives has shown significant promise in these areas. This suggests that this compound analogs are worthy of further investigation as potential anti-infective and anti-inflammatory agents.

Studies on other isoquinoline derivatives have demonstrated their ability to inhibit the growth of various bacterial and fungal strains.[3] The mechanisms of action are believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

In the context of inflammation, isoquinoline derivatives have been shown to modulate key inflammatory pathways, such as the NF-κB signaling cascade.[4][5][6] By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

Experimental Protocols for Biological Evaluation

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

MTT Assay for Cytotoxicity and Cell Viability [7][8][9]

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of the test compound.

-

MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The available data, particularly in the areas of anticancer and kinase inhibition, underscore the potential of these derivatives. Further exploration of this chemical space, through the synthesis and biological evaluation of diverse libraries of this compound analogs, is warranted. Future research should focus on elucidating the structure-activity relationships for different biological targets, optimizing lead compounds for improved potency and selectivity, and conducting in-depth mechanistic studies to fully understand their modes of action. Such efforts will be crucial in translating the therapeutic potential of this compound derivatives into clinically effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylisoquinoline

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylisoquinoline, targeting researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The tables below summarize the predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.9 | s | - |

| H-3 | ~7.5 | s | - |

| H-5 | ~8.0 | d | ~8.0 |

| H-6 | ~7.6 | t | ~7.5 |

| H-7 | ~7.8 | t | ~7.5 |

| H-8 | ~8.1 | d | ~8.0 |

| 4-CH₃ | ~2.7 | s | - |

Note: The chemical shifts are approximate and based on data from analogous compounds and spectral prediction. The exact values can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~129 |

| C-4a | ~135 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~127 |

| C-8a | ~129 |

| 4-CH₃ | ~18 |

Note: The chemical shifts are approximate and based on data from analogous compounds and spectral prediction. The exact values can vary based on the solvent and experimental conditions.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (CH₃) | Medium |

| 1620-1580 | C=C and C=N ring stretching | Strong |

| 1500-1400 | C=C ring stretching | Medium-Strong |

| 1380-1370 | CH₃ bending | Medium |

| 850-750 | C-H out-of-plane bending | Strong |

1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for this compound are provided below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Abundance |

| 143 | [M]⁺ (Molecular Ion) | High |

| 142 | [M-H]⁺ | Moderate |

| 115 | [M-H-HCN]⁺ or [M-N=CH₂]⁺ | Moderate to High |

| 89 | [C₇H₅]⁺ | Moderate |

Note: The fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for isoquinoline (B145761) alkaloids.[1][2] The molecular ion is expected to be prominent.[2] Common fragmentation pathways for isoquinolines involve the loss of small neutral molecules like HCN.[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] The solution must be homogeneous and free of any particulate matter.[4]

-

Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR is typically used.[5]

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 12-15 ppm is set.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker TopSpin) is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is set.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a liquid sample or a solution, a drop can be placed between two KBr or NaCl plates. A common modern technique is Attenuated Total Reflectance (ATR), where a small amount of the solid or liquid sample is placed directly on the ATR crystal.[6]

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[8] The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[7] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[9]

-

Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like this compound.[9] In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.[9]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge (m/z) ratio.[1]

-

Detection: An electron multiplier or other sensitive detector is used to detect the ions.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and the other peaks represent fragment ions.

Mandatory Visualization

The following diagram illustrates a common synthetic route to the isoquinoline core structure, the Pomeranz-Fritsch reaction, adapted for the synthesis of this compound.[10][11][12][13]

Caption: Pomeranz-Fritsch synthesis of this compound.

References

- 1. zefsci.com [zefsci.com]

- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.washington.edu [mse.washington.edu]

- 9. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 13. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Methylisoquinoline

For Immediate Release

This technical guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methylisoquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive analysis of the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Understanding its ¹H NMR spectrum is crucial for its identification, characterization, and for monitoring chemical reactions involving this scaffold. This guide presents a predicted spectrum based on the analysis of substituent effects, established coupling constant values in related heterocyclic systems, and comparison with the parent isoquinoline (B145761) molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The numbering of the protons corresponds to the IUPAC nomenclature for the isoquinoline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~8.5 - 8.7 | s | - | 1H |

| H-3 | ~8.3 - 8.5 | s | - | 1H |

| H-5 | ~7.9 - 8.1 | d | J ≈ 8.0 - 9.0 | 1H |

| H-6 | ~7.5 - 7.7 | t | J ≈ 7.0 - 8.0 | 1H |

| H-7 | ~7.6 - 7.8 | t | J ≈ 7.0 - 8.0 | 1H |

| H-8 | ~7.8 - 8.0 | d | J ≈ 8.0 - 9.0 | 1H |

| 4-CH₃ | ~2.5 - 2.7 | s | - | 3H |

Detailed Analysis and Prediction Methodology

The prediction of the ¹H NMR spectrum of this compound is based on the following principles:

3.1. Chemical Shift Analysis:

The chemical shifts are predicted by considering the electronic effects of the methyl group and the inherent electronic distribution of the isoquinoline ring.

-

Aromatic Protons (H-1, H-3, H-5, H-6, H-7, H-8): The aromatic protons of isoquinoline typically resonate in the range of 7.0 to 9.0 ppm.[1] The introduction of an electron-donating methyl group at the C-4 position is expected to cause a slight upfield shift (shielding) of the protons on the pyridine (B92270) and benzene (B151609) rings, particularly those in close proximity.

-

H-1 and H-3: These protons are situated on the pyridine ring. The H-1 proton in unsubstituted isoquinoline is typically the most deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the benzene ring. The H-3 proton is also significantly deshielded. The methyl group at C-4 is expected to have a minor shielding effect on H-3 due to its electron-donating nature.

-

H-5, H-6, H-7, and H-8: These protons are located on the benzene ring. The methyl group's electronic influence on these protons will be less pronounced compared to its effect on the pyridine ring protons. Their chemical shifts are predicted to be similar to those in unsubstituted isoquinoline, with minor adjustments. The peri-interaction between the 4-methyl group and the H-5 proton may lead to a slight downfield shift for H-5 due to steric compression.

-

-

Methyl Protons (4-CH₃): The methyl group attached to an aromatic ring typically resonates in the range of 2.4-2.7 ppm. Due to the aromatic nature of the isoquinoline ring, the methyl protons at the C-4 position are expected to appear in this region as a sharp singlet, as there are no adjacent protons to cause splitting.

3.2. Multiplicity and Coupling Constant Analysis:

The splitting pattern (multiplicity) of each signal is determined by the number of neighboring protons and the magnitude of the coupling constants (J).

-

H-1 and H-3: In this compound, both H-1 and H-3 lack adjacent protons. Therefore, they are predicted to appear as singlets.

-

H-5, H-6, H-7, and H-8: These protons on the benzene ring form a coupled spin system.

-

H-5 is expected to be a doublet due to ortho-coupling with H-6.

-

H-6 is expected to be a triplet (or more accurately, a doublet of doublets) due to ortho-coupling with H-5 and H-7.

-

H-7 is also predicted to be a triplet (or a doublet of doublets) due to ortho-coupling with H-6 and H-8.

-

H-8 will appear as a doublet due to ortho-coupling with H-7.

-

Typical ortho-coupling constants in aromatic systems are in the range of 6-9 Hz. Meta and para couplings are significantly smaller and may not be resolved.

-

Experimental Workflow for Spectrum Acquisition

To experimentally verify the predicted spectrum, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Logical Workflow for Spectrum Prediction

The process of predicting the ¹H NMR spectrum of a molecule like this compound can be visualized as a logical workflow.

This guide provides a robust prediction of the ¹H NMR spectrum of this compound, which can serve as a valuable reference for researchers in the field. Experimental verification is recommended to confirm these predictions and to account for potential solvent and concentration effects.

References

The Therapeutic Potential of Isoquinolines: A Technical Guide

Introduction: Isoquinoline (B145761) alkaloids and their synthetic derivatives represent a diverse and promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Exhibiting a privileged scaffold in medicinal chemistry, these compounds have been the subject of extensive research, leading to the discovery of numerous therapeutic applications. This technical guide provides an in-depth overview of the potential therapeutic uses of isoquinolines, focusing on their mechanisms of action, relevant signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this field.

Anticancer Applications

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3]

Mechanisms of Action

The anticancer effects of isoquinolines are often attributed to their ability to:

-

Induce Apoptosis: Many isoquinoline alkaloids, such as sanguinarine (B192314) and berberine (B55584), trigger programmed cell death in cancer cells.[1][4][5] This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[4]

-

Target Microtubules: Compounds like noscapine (B1679977) interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]

-

Inhibit Key Signaling Pathways: Isoquinolines have been shown to modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.[4][8]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isoquinoline alkaloids against a range of human cancer cell lines, demonstrating their potent cytotoxic effects.

| Isoquinoline Alkaloid | Cancer Cell Line | Cell Line Description | IC50 (µM) | Reference |

| Berberine | Tca8113 | Oral squamous cell carcinoma | 218.52 ± 18.71 | [1] |

| Berberine | CNE2 | Nasopharyngeal carcinoma | 249.18 ± 18.14 | [1] |

| Berberine | MCF-7 | Breast cancer | 272.15 ± 11.06 | [1] |

| Berberine | Hela | Cervical carcinoma | 245.18 ± 17.33 | [1] |

| Berberine | HT29 | Colon cancer | 52.37 ± 3.45 | [1] |

| Berberine | T47D | Breast cancer | 25 | [9] |

| Berberine | MCF-7 | Breast cancer | 25 | [9] |

| Berberine | HCC70 | Triple Negative Breast Cancer | 0.19 | [2] |

| Berberine | BT-20 | Triple Negative Breast Cancer | 0.23 | [2] |

| Berberine | MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [2] |

| Berberine | MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [2] |

| Sanguinarine | A375 | Malignant melanoma | 0.11 - 0.54 µg/mL | [3] |

| Chelerythrine | A375 | Malignant melanoma | 0.14 - 0.46 µg/mL | [3] |

| Isoquinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quaternary 8‐dichloromethyl‐pseudoberberine 4‐chlorobenzenesulfonate | Colorectal cancer | 0.31 | [10] |

| Quaternary 8‐dichloromethyl‐pseudopalmatine methanesulfonate | Colorectal cancer | 0.41 | [10] |

Antimicrobial Applications

Certain isoquinoline derivatives exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of isoquinoline derivatives against various bacterial strains.

| Compound | Staphylococcus aureus (µg/mL) | Streptococcus pneumoniae (µg/mL) | Enterococcus faecium (µg/mL) | Reference |

| 8d | 16 | - | 128 | [11] |

| 8f | 32 | 32 | 64 | [11] |

| Compound | Staphylococcus aureus (MIC, µg/mL) | Methicillin-resistant S. aureus (MRSA) (MIC, µg/mL) | Vancomycin-resistant E. faecalis (VRE) (MIC, µg/mL) | Reference |

| HSN584 | 4-16 | 4-8 | 4-16 | [12] |

| HSN739 | 4-16 | 4-8 | 4-16 | [12] |

Signaling Pathways Modulated by Isoquinolines

The therapeutic effects of isoquinolines are often linked to their ability to modulate key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15][16] Isoquinoline alkaloids like berberine have been shown to inhibit this pathway, contributing to their anticancer effects.[8]

Caption: Isoquinoline-mediated inhibition of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Sanguinarine, an isoquinoline alkaloid, has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.[4]

Caption: Activation of pro-apoptotic MAPK signaling by sanguinarine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of isoquinolines' therapeutic applications.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isoquinoline compounds on cancer cell lines.[1]

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Isoquinoline compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the isoquinoline compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by isoquinoline compounds.[4][5][17][18][19]

Workflow:

References

- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]